Cas no 1098517-90-8 (3-(aminomethyl)oxetan-3-amine)

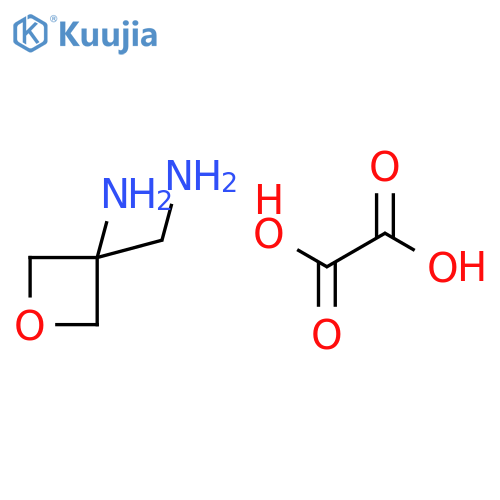

3-(aminomethyl)oxetan-3-amine structure

商品名:3-(aminomethyl)oxetan-3-amine

3-(aminomethyl)oxetan-3-amine 化学的及び物理的性質

名前と識別子

-

- 3-Amino-3-oxetanemethanamine oxalate

- 3-(aminomethyl)oxetan-3-amine

- 3-(aminomethyl)oxetan-3-amine; oxalic acid

- 1523606-33-8

- 3-(Aminomethyl)oxetan-3-amine oxalate

- 3-(Methylamine)oxetan-3-amine oxalate

- MFCD23703599

- CS-0051727

- 1098517-90-8

- AS-34835

- AKOS025289874

- 3-(aminomethyl)oxetan-3-amine;oxalic acid

- SY100080

- 3-(Aminomethyl)oxetan-3-amineoxalate

-

- MDL: N/A

- インチ: InChI=1S/C4H10N2O.C2H2O4/c5-1-4(6)2-7-3-4;3-1(4)2(5)6/h1-3,5-6H2;(H,3,4)(H,5,6)

- InChIKey: ROZDRMGAUJSRDV-UHFFFAOYSA-N

- ほほえんだ: NCC1(N)COC1.O=C(O)C(O)=O

計算された属性

- せいみつぶんしりょう: 192.07462149Da

- どういたいしつりょう: 192.07462149Da

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 142

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 136Ų

3-(aminomethyl)oxetan-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-142381-50mg |

3-(aminomethyl)oxetan-3-amine |

1098517-90-8 | 50mg |

$282.0 | 2023-09-30 | ||

| Enamine | EN300-142381-2500mg |

3-(aminomethyl)oxetan-3-amine |

1098517-90-8 | 2500mg |

$2379.0 | 2023-09-30 | ||

| Enamine | EN300-142381-1000mg |

3-(aminomethyl)oxetan-3-amine |

1098517-90-8 | 1000mg |

$1214.0 | 2023-09-30 | ||

| Ambeed | A158442-1g |

3-Amino-3-oxetanemethanamine oxalate |

1098517-90-8 | 97% | 1g |

$514.0 | 2024-04-26 | |

| Enamine | EN300-142381-10000mg |

3-(aminomethyl)oxetan-3-amine |

1098517-90-8 | 10000mg |

$5221.0 | 2023-09-30 | ||

| Enamine | EN300-142381-2.5g |

3-(aminomethyl)oxetan-3-amine |

1098517-90-8 | 2.5g |

$2379.0 | 2023-02-15 | ||

| Enamine | EN300-142381-0.25g |

3-(aminomethyl)oxetan-3-amine |

1098517-90-8 | 0.25g |

$601.0 | 2023-02-15 | ||

| Enamine | EN300-142381-0.05g |

3-(aminomethyl)oxetan-3-amine |

1098517-90-8 | 0.05g |

$282.0 | 2023-02-15 | ||

| Enamine | EN300-142381-1.0g |

3-(aminomethyl)oxetan-3-amine |

1098517-90-8 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-142381-500mg |

3-(aminomethyl)oxetan-3-amine |

1098517-90-8 | 500mg |

$947.0 | 2023-09-30 |

3-(aminomethyl)oxetan-3-amine 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

1098517-90-8 (3-(aminomethyl)oxetan-3-amine) 関連製品

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1098517-90-8)3-(aminomethyl)oxetan-3-amine

清らかである:99%

はかる:1g

価格 ($):463.0